molecular formula C23H26N4O2S B2708913 N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207041-23-3

N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2708913
CAS No.: 1207041-23-3
M. Wt: 422.55
InChI Key: DQYOJKMCILZDSR-UHFFFAOYSA-N
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Description

N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that features a benzamide core linked to an imidazole ring, which is further substituted with a butyl group and a thioether linkage

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or a primary amine.

    Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

    Benzamide Formation: The final step involves the acylation of the imidazole-thioether intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound could serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors associated with the imidazole ring.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the interactions of imidazole-containing compounds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-4-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    N-butyl-4-(2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is unique due to the specific positioning of the o-tolyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and material properties compared to its analogs.

Properties

IUPAC Name

N-butyl-4-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-3-4-13-24-22(29)18-9-11-19(12-10-18)27-15-14-25-23(27)30-16-21(28)26-20-8-6-5-7-17(20)2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYOJKMCILZDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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